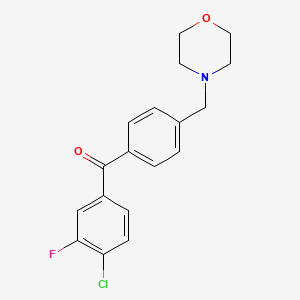

4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone" is a chemically synthesized molecule that is not directly described in the provided papers. However, the papers do discuss various benzophenone derivatives and morpholine-containing compounds, which are structurally related to the compound of interest. These compounds are often synthesized for their potential biological activities, such as antiviral, anticancer, and antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step reaction sequences and often employs techniques such as microwave-assisted processes, one-pot syntheses, and in situ reactions. For instance, a one-pot synthesis involving a Friedel–Crafts reaction yielded a chlorodifluoromethoxy benzophenone derivative . Another example is the sequential combination of various starting materials under microwave-assisted conditions to produce a polyheterocyclic compound . These methods highlight the synthetic versatility and efficiency in creating complex molecules with potential therapeutic applications.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. The papers describe the crystallization of compounds in monoclinic crystal systems and the adoption of specific conformations by the molecular rings . Hirshfeld surface analysis is also utilized to study intermolecular interactions within the crystal, providing insight into the stability and packing of the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include fluorination, Friedel–Crafts acylation, Ugi-Zhu/aza Diels-Alder cycloaddition, and N-acylation . These reactions are crucial for introducing functional groups and constructing the core structure of the benzophenone derivatives and morpholine analogues.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic techniques such as IR, NMR, LC-MS, and HRMS . These techniques provide detailed information about the functional groups, molecular weight, and purity of the synthesized compounds. The compounds' biological activities, such as antiproliferative, antiviral, and antimicrobial effects, are evaluated through in vitro assays, demonstrating their potential as therapeutic agents .

Applications De Recherche Scientifique

-

Scientific Field: Medicinal Chemistry

- Application : Schiff base metal complexes of similar compounds have been studied for their antibacterial activity .

- Method of Application : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

- Results or Outcomes : The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

-

Scientific Field: Spectroscopy

- Application : Similar compounds have been used in spectroscopic experiments .

- Method of Application : The compound was subjected to absorption and excited state spectroscopic experiments .

- Results or Outcomes : These experiments show the vibrational fine structure for the n-pi* and pi-pi* transitions .

-

Scientific Field: Organic Synthesis

- Application : Similar compounds have been used in the development of various bio-active substituted and fused coumarin heterocycles .

- Method of Application : The synthetic applicability of similar compounds in the development of 3,4-substituted coumarins as well as 5-, 6- and 7-membered ring fused coumarin derivatives via classical reaction protocols, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, and green reaction protocols .

- Results or Outcomes : These experiments show the vibrational fine structure for the n-pi* and pi-pi* transitions .

Propriétés

IUPAC Name |

(4-chloro-3-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYDRSBIPBHAMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642642 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone | |

CAS RN |

898770-23-5 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.